molecular formula C9H6BrNO5 B8748153 3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid

3-(4-Bromo-2-nitrophenyl)-2-oxopropanoic acid

Cat. No. B8748153
M. Wt: 288.05 g/mol
InChI Key: GMHILUUZMBKBJE-UHFFFAOYSA-N
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Patent
US06268391B1

Procedure details

A 30% hydrogen peroxide solution (4.95 mL, 0.04 mol) was added dropwise to a solution of 4-bromo-2-nitrophenylpyruvic acid (0.04 mol) and sodium hydroxide (5.3 g 0.1 mol) in water (175 mL) stirring at 0° C. The reaction solution was stirred for 1 h at 5° C. and then acidified with dilute HCl. The yellow precipitate was filtered and the crude product recrystallized from hexane and ethyl acetate to yield 8.4 g (75%) as a light beige solid; 1H-NMR (DMSO-d6): δ12.67 (br s, 1H), 8.28 (d, J=2.0 Hz), 7.97 (dd, 1H, J=9.0 Hz, 2.0 Hz), 7.55 (d, 1H, J=8.0 Hz 4.00 (s, 3H). MS (−ve) m/z: 259 (M−H).
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](=[O:15])C(O)=O)=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1.[OH-].[Na+].Cl>O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:15])=[O:1])=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.95 mL
Type
reactant
Smiles
OO
Name
Quantity
0.04 mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(C(=O)O)=O)[N+](=O)[O-]
Name
Quantity
5.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 1 h at 5° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the crude product recrystallized from hexane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield 8.4 g (75%) as a light beige solid

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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